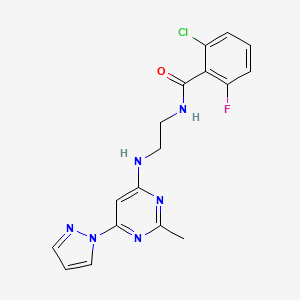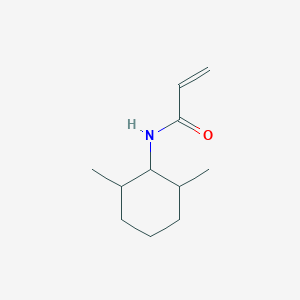
N-(2,6-Dimethylcyclohexyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylcyclohexyl)prop-2-enamide, also known as DMCPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMCPA is a cyclic amide that is synthesized through a multistep process involving the reaction of cyclohexanone with various reagents.
Aplicaciones Científicas De Investigación
N-(2,6-Dimethylcyclohexyl)prop-2-enamide has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of N-(2,6-Dimethylcyclohexyl)prop-2-enamide is in the field of organic electronics, where it has been shown to exhibit excellent charge transport properties. N-(2,6-Dimethylcyclohexyl)prop-2-enamide has also been studied for its potential use as a corrosion inhibitor, as well as for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylcyclohexyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(2,6-Dimethylcyclohexyl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. N-(2,6-Dimethylcyclohexyl)prop-2-enamide has also been shown to interact with certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-(2,6-Dimethylcyclohexyl)prop-2-enamide has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. N-(2,6-Dimethylcyclohexyl)prop-2-enamide has been shown to decrease the production of prostaglandins, which are inflammatory mediators, as well as to reduce pain perception in animal models. N-(2,6-Dimethylcyclohexyl)prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its potential use as a corrosion inhibitor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,6-Dimethylcyclohexyl)prop-2-enamide for lab experiments is its potential use as a building block for organic electronics. N-(2,6-Dimethylcyclohexyl)prop-2-enamide has been shown to exhibit excellent charge transport properties, which makes it a promising material for the development of electronic devices. However, the synthesis of N-(2,6-Dimethylcyclohexyl)prop-2-enamide is complex and requires careful handling of reagents and conditions, which may limit its use in certain lab settings.
Direcciones Futuras
There are several future directions for the study of N-(2,6-Dimethylcyclohexyl)prop-2-enamide, including its potential use as a corrosion inhibitor, its anti-inflammatory and analgesic properties, and its use as a building block for organic electronics. Further research is needed to fully understand the mechanism of action of N-(2,6-Dimethylcyclohexyl)prop-2-enamide, as well as to explore its potential applications in various fields. Additionally, the synthesis of N-(2,6-Dimethylcyclohexyl)prop-2-enamide may be optimized to improve its purity and yield, which may make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of N-(2,6-Dimethylcyclohexyl)prop-2-enamide involves several steps, including the reaction of cyclohexanone with ethylmagnesium bromide to form a Grignard reagent, which then reacts with acrylonitrile to form the intermediate compound. This intermediate compound is then reacted with hydrochloric acid and sodium hydroxide to form N-(2,6-Dimethylcyclohexyl)prop-2-enamide. The overall synthesis method is complex and requires careful handling of reagents and conditions to ensure the purity of the final product.
Propiedades
IUPAC Name |
N-(2,6-dimethylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h4,8-9,11H,1,5-7H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJXAAXXSCACPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

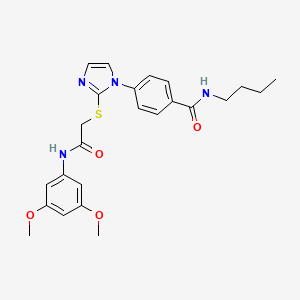
![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2967691.png)
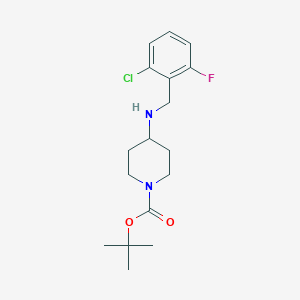


![N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967696.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2967699.png)
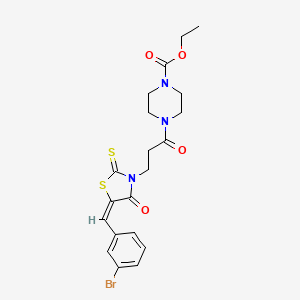
![Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2967703.png)
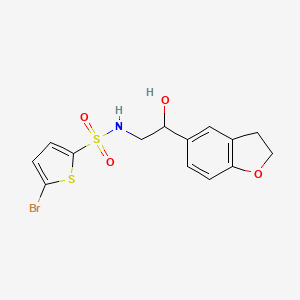
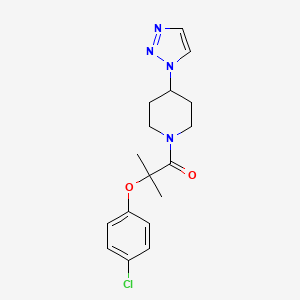
![N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B2967708.png)
